molecular formula C9H9N B3421510 (1-Isocyanoethyl)benzene CAS No. 21872-33-3

(1-Isocyanoethyl)benzene

Cat. No. B3421510
CAS RN: 21872-33-3
M. Wt: 131.17 g/mol
InChI Key: KCCAPMXVCPVFEH-UHFFFAOYSA-N
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Description

“(1-Isocyanoethyl)benzene” is an organic compound with the molecular formula C9H9N . It is also known by other names such as “1-PHENYLETHYL ISOCYANIDE”, “(1-ISOCYANOETHYL)BENZENE”, “1,1-ISOCYANOPHENYLETHANE”, “α-Methylbenzyl isocyanide”, and "Benzene, (1-isocyanoethyl)-" .


Molecular Structure Analysis

The molecular structure of “(1-Isocyanoethyl)benzene” consists of a benzene ring attached to an isocyanoethyl group . The molecule has a molar mass of 131.18 g/mol .


Physical And Chemical Properties Analysis

“(1-Isocyanoethyl)benzene” is a clear colorless to yellow liquid . It has a density of 0.95 g/cm³ and a boiling point of 98 °C at 13.5018 mmHg . It is insoluble in water and should be stored in a refrigerator at +4°C .

Scientific Research Applications

Applications in Polymer Composite Materials and Other Industries

1,3-Bis(isocyanatomethyl)benzene, a derivative of (1-Isocyanoethyl)benzene, exhibits high-quality performance with excellent yellowing resistance and weather resistance. It finds wide application in optical polymer composite materials, construction, automotive, and other industries. The synthesis optimization of this compound has been studied to explore safe, convenient, and environmentally friendly synthesis routes, given the high production threshold and cost associated with its current phosgene-based production process (Dong Jianxun et al., 2018).

Significance in Fundamental and Applied Chemistry

Benzene and its derivatives, including (1-Isocyanoethyl)benzene, play a crucial role in fundamental chemistry, introducing concepts like aromaticity and delocalization. These compounds are extensively used in biomedical research and materials science. The study of benzene and its derivatives has led to significant developments in chemical hydrogen storage applications and the understanding of aromaticity in borazine and benzene structures (Adam J. V. Marwitz et al., 2009).

Exploring Valence Isomers and Phosphorus Chemistry

Research on benzene derivatives includes the isolation of a benzene valence isomer with one-electron phosphorus-phosphorus bonds. This study contributes to understanding the pi*-pi* interaction between two diphosphirenyl radicals and the role of one-electron bonds in phosphorus chemistry (Canac et al., 1998).

Implications in Environmental Studies and Toxicology

Studies on the effects of benzene and its derivatives on Drosophila melanogaster have provided insights into environmental toxicology. These studies explore the expression of stress genes and the modulation of toxicity in chemical mixtures containing benzene (M. Singh et al., 2010).

Development of Novel Synthesis and Structural Analysis

Innovative synthesis methods and structures of benzene derivatives are explored for elucidating the Mills−Nixon effect and understanding the electron-donor properties of these compounds. These studies contribute to the advanced preparation of novel BN heterocycles and the exploration of aromatic bond alternation relevant to fundamental chemistry (R. Rathore et al., 1998).

Role

in Supramolecular Chemistry and Biomedical ApplicationsThe use of benzene-1,3,5-tricarboxamide, another benzene derivative, has gained significance in various scientific fields such as nanotechnology, polymer processing, and biomedical applications. Its simple structure, coupled with an understanding of its supramolecular self-assembly behavior, has made it a versatile building block in these applications, ranging from self-assembly into one-dimensional, nanometer-sized structures to multivalent interactions in the biomedical field (S. Cantekin et al., 2012).

Epigenetic Studies and Cancer Research

Benzene's impact on mRNA expression and its role in leukemia through epigenetic modifications has been a topic of interest. Studies on the methylation of PARP-1 promoter and its regulation in benzene-induced decrease of PARP-1 mRNA expression have significant implications for understanding the mechanisms behind leukemia caused by benzene exposure (A. Gao et al., 2010).

Environmental and Industrial Applications

Research on competitive adsorption and selectivity of benzene and water vapor on microporous metal organic frameworks highlights the environmental and industrial significance of benzene derivatives. These studies help in understanding the selective adsorption properties of benzene in comparison to other molecules, which is crucial for environmental purification processes and industrial applications (Z. Zhao et al., 2015).

Safety And Hazards

“(1-Isocyanoethyl)benzene” is harmful and can cause irritation to the eyes, respiratory system, and skin . It is harmful if swallowed, inhaled, or absorbed through the skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

1-isocyanoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCAPMXVCPVFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334188
Record name (1-isocyanoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isocyanoethyl)benzene

CAS RN

17329-20-3
Record name (1-isocyanoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
P Cmoch, R Głaszczka, J Jaźwiński… - Magnetic …, 2014 - Wiley Online Library
Complexation of tetrakis(μ 2 ‐N,N'‐diphenylformamidinato‐N,N')‐di‐rhodium(II) with ligands containing nitrile, isonitrile, amine, hydroxyl, sulfhydryl, isocyanate, and isothiocyanate …
S Haldar, S Saha, S Mandal, CK Jana - Green Chemistry, 2018 - pubs.rsc.org
An unprecedented stereoselective C(sp3)–H functionalization enabled Ugi-azide (CH-Ugi-azide) reaction is reported. This novel reaction produces α-tetrazolyl N-heterocycles directly …
Number of citations: 22 pubs.rsc.org
X Zhang, X Wang, Y Gao, X Xu - Chemical Communications, 2017 - pubs.rsc.org
An Ag-catalyzed formal [3+2]-cycloaddition of α-trifluoromethylated methyl isocyanides with polar double bonds has been developed for the facile access to trifluoromethylated …
Number of citations: 53 pubs.rsc.org
K Kobayashi, Y Yokoi, T Nakahara, N Matsumoto - Tetrahedron, 2013 - Elsevier
The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, which are easily derived from 2-bromophenyl ketones or (2-bromophenyl)methanamine, with butyllithium generates 1-(1-…
Number of citations: 11 www.sciencedirect.com
Y Gao, Z Hu, J Dong, J Liu, X Xu - Organic letters, 2017 - ACS Publications
An unprecedented chemoselective double annulation of α-trifluoromethylated isocyanides with o-acylaryl isocyanides has been developed. This new reaction provides a rapid, efficient, …
Number of citations: 43 pubs.acs.org
B Yuan, J Chen, X Xie, S He, Y Luo, X Guo… - New Journal of …, 2019 - pubs.rsc.org
A computational study with the B3LYP density functional is carried out to explore the effects of DBU on the Ag-catalyzed synthesis of CF3-substituted heterocycles via [3+2]-…
Number of citations: 3 pubs.rsc.org
P Cmoch, J Jaźwiński - Journal of Molecular Structure, 2009 - Elsevier
The complexation in CDCl 3 solution of rhodium(II) tetratrifluoroacetate Rh 4 TFA 4 and tetraacetate Rh 2 AcO 4 with ligands having nitrile, isonitrile, isothiocyanate and isocyanate …
Number of citations: 10 www.sciencedirect.com
VF Vavsari, P Shakeri, S Balalaie - Current Organic Chemistry, 2020 - ingentaconnect.com
As one of the most important building blocks in organic synthesis, isocyanides come in for a wide range of transformations owing mostly to their unusual terminal carbon center …
Number of citations: 6 www.ingentaconnect.com
Y Li, A Chao, FF Fleming - Chemical Communications, 2016 - pubs.rsc.org
Metalated arylmethylisonitriles readily add to 2-chloropyridines to afford imidazo[1,5-a]pyridines. Analogous additions to imidoyl chlorides and a chloroquinoline provide imidazoles and …
Number of citations: 20 pubs.rsc.org
VK Singh, VK Singh, A Mishra, AA Singh, G Prasad… - Polyhedron, 2023 - Elsevier
… 1-isocyanoethyl benzene … The complex contains (1-isocyanoethyl benzene) as CNR showed anti-bacterial activity against Escherichia coli with a MIC value of 128 μg/mL [54]. …
Number of citations: 0 www.sciencedirect.com

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